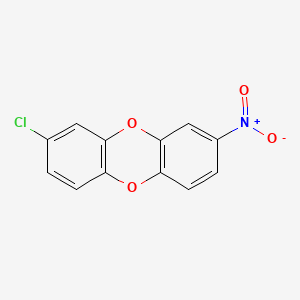![molecular formula C12H18OTe B14338331 {[(Butyltellanyl)methoxy]methyl}benzene CAS No. 110935-06-3](/img/structure/B14338331.png)
{[(Butyltellanyl)methoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Butyltellanyl)methoxy]methyl}benzene is an organotellurium compound characterized by the presence of a butyltellanyl group attached to a methoxy-methylbenzene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Butyltellanyl)methoxy]methyl}benzene typically involves the reaction of butyltellurium trichloride with a methoxy-methylbenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
{[(Butyltellanyl)methoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The butyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions may result in the formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(Butyltellanyl)methoxy]methyl}benzene is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds. It serves as a precursor for the synthesis of more complex organotellurium compounds.
Biology
The compound’s unique chemical properties make it a valuable tool in biological research, where it can be used to study the effects of tellurium-containing compounds on biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with biological molecules makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, catalysis, and materials science.
Mecanismo De Acción
The mechanism of action of {[(Butyltellanyl)methoxy]methyl}benzene involves its interaction with molecular targets, such as enzymes and proteins. The tellurium atom in the compound can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce cell death, making the compound a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Butyltellanylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methoxymethylbenzene: Lacks the tellurium atom, leading to different applications and biological activity.
Uniqueness
{[(Butyltellanyl)methoxy]methyl}benzene is unique due to the presence of both the butyltellanyl and methoxy groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
110935-06-3 |
|---|---|
Fórmula molecular |
C12H18OTe |
Peso molecular |
305.9 g/mol |
Nombre IUPAC |
butyltellanylmethoxymethylbenzene |
InChI |
InChI=1S/C12H18OTe/c1-2-3-9-14-11-13-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
Clave InChI |
INTOPBKLHIONPK-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Te]COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


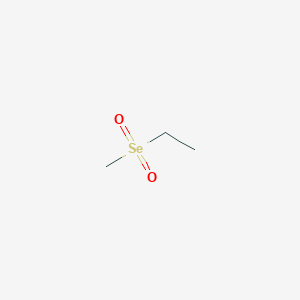

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
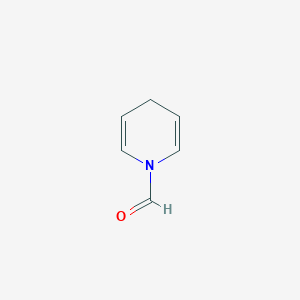

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
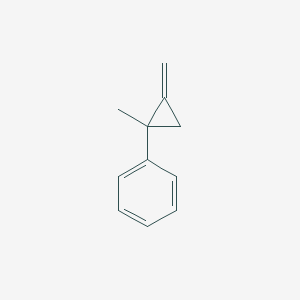
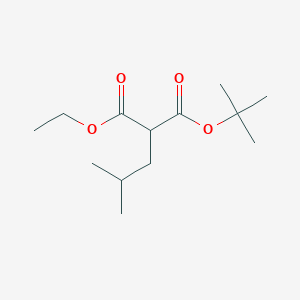
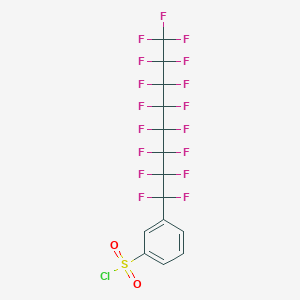
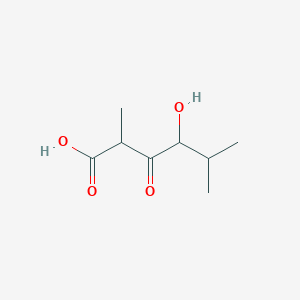
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)


